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(3R,4R)-pyrrolidine-3,4-diol - 186393-31-7

(3R,4R)-pyrrolidine-3,4-diol

Catalog Number: EVT-341415
CAS Number: 186393-31-7
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “(3R,4R)-pyrrolidine-3,4-diol” is a specific stereoisomer of pyrrolidine-3,4-diol . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The “3,4-diol” indicates that there are hydroxyl groups (-OH) attached to the 3rd and 4th carbon atoms in the ring. The “(3R,4R)” denotes the specific stereochemistry of these hydroxyl groups .

Synthesis Analysis

The synthesis of (3R,4R)-pyrrolidine-3,4-diol and its derivatives has been described in various studies . For instance, one approach involves a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N .

Molecular Structure Analysis

The molecular structure of (3R,4R)-pyrrolidine-3,4-diol can be analyzed using various techniques. For example, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Physical And Chemical Properties Analysis

The physical and chemical properties of (3R,4R)-pyrrolidine-3,4-diol can be inferred from similar compounds. For instance, (3R,4R)-3,4-Dibromohexane has a molecular formula of C6H12Br2, an average mass of 243.967 Da, and a monoisotopic mass of 241.930557 Da .

(3S,4S)-Pyrrolidine-3,4-diol

  • Compound Description: (3S,4S)-Pyrrolidine-3,4-diol is the enantiomer of (3R,4R)-pyrrolidine-3,4-diol. It is derived from (+)-L-tartaric acid and serves as a valuable building block for synthesizing various bioactive molecules. Some derivatives of this compound have shown modest inhibitory activities against α-D-amyloglucosidases. []
  • Relevance: (3S,4S)-Pyrrolidine-3,4-diol and (3R,4R)-pyrrolidine-3,4-diol are enantiomers, meaning they share the same molecular formula and connectivity but are mirror images of each other. [] They are non-superimposable stereoisomers, impacting their biological activity and interactions.

(2S,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol (LAB)

  • Compound Description: (2S,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol, also known as LAB, is a naturally occurring iminosugar. It acts as a glycosidase inhibitor, specifically targeting α-L-fucosidases in the nanomolar range. This compound is a valuable building block for synthesizing diverse 2-aminomethyl derivatives with varied biological activities. []
  • Relevance: Both (2S,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol and (3R,4R)-pyrrolidine-3,4-diol belong to the pyrrolidine-3,4-diol family, sharing the core pyrrolidine ring with hydroxyl groups at the 3 and 4 positions. [] The presence of an additional hydroxymethyl group at the 2-position in LAB leads to different stereochemistry and influences its biological activity.

(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol (DAB)

  • Compound Description: (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol, also known as DAB or 1,4-dideoxy-1,4-imino-D-arabinitol, is another naturally occurring iminosugar. It is a known glycosidase inhibitor and serves as a starting material for synthesizing various derivatives. Notably, its aromatic, amino alcohol, and 2-oxopiperazine derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis. []
  • Relevance: Similar to LAB, (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol shares the core pyrrolidine-3,4-diol structure with (3R,4R)-pyrrolidine-3,4-diol. [] The key difference lies in the presence of the hydroxymethyl group at the 2-position, leading to different stereochemistry and influencing its interaction with enzymes.

N⁶,N⁶-(2,3-Dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA)

  • Compound Description: N⁶,N⁶-(2,3-Dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) is an exocyclic DNA adduct formed from the reaction of 1,2,3,4-diepoxybutane (DEB) with deoxyadenosine. This adduct is significant because it can be incorporated into DNA strands, decreasing the thermodynamic stability of the DNA duplex. []
  • Relevance: (3R,4R)-pyrrolidine-3,4-diol is used as a reagent in the synthesis of DNA strands containing N⁶,N⁶-DHB-dA. The pyrrolidine ring of (3R,4R)-pyrrolidine-3,4-diol becomes part of the N⁶,N⁶-DHB-dA adduct, linking it to the deoxyadenosine base. This modification allows for studying the impact of N⁶,N⁶-DHB-dA on DNA structure and stability. []

1,N⁶-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N⁶-γ-HMHP-dA)

  • Compound Description: 1,N⁶-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N⁶-γ-HMHP-dA) is another exocyclic DNA adduct formed from the reaction of DEB with deoxyadenosine. Like N⁶,N⁶-DHB-dA, this adduct can be incorporated into DNA and reduces the thermodynamic stability of the DNA duplex. Interestingly, 1,N⁶-γ-HMHP-dA may preferentially pair with deoxyadenosine during DNA replication. []
  • Relevance: While not directly synthesized using (3R,4R)-pyrrolidine-3,4-diol, 1,N⁶-γ-HMHP-dA is studied alongside N⁶,N⁶-DHB-dA to understand the impact of different DEB-induced DNA adducts. Both adducts represent structurally similar modifications resulting from DEB exposure and contribute to DEB's mutagenic and carcinogenic properties. []

(3R,4R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol

  • Compound Description: (3R,4R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol is a bicyclic compound synthesized from α-pinene. It shows promising herbicidal activity against rape (Brassica campestris) and barnyard grass (Echinochloa crusgalli). []
  • Relevance: This compound shares the (3R,4R)-diol functionality with (3R,4R)-pyrrolidine-3,4-diol, indicating a potential structural basis for biological activity. [] While the core structures differ (bicyclic vs. pyrrolidine), the shared diol stereochemistry may suggest similar interactions with biological targets.

(3R,4R)-Hexane-3,4-diol

  • Compound Description: (3R,4R)-Hexane-3,4-diol is an acyclic diol synthesized from D-mannitol. []
  • Relevance: This compound shares the (3R,4R)-diol functionality with (3R,4R)-pyrrolidine-3,4-diol. [] While (3R,4R)-Hexane-3,4-diol is a simple linear diol, the shared stereochemistry at the two chiral centers suggests potential similarities in their reactivity and potential applications as chiral building blocks.

(3R,4R)‐2,2,5,5‐Tetraphenyltetrahydrofuran‐3,4‐diol

  • Compound Description: (3R,4R)‐2,2,5,5‐Tetraphenyltetrahydrofuran‐3,4‐diol is a chiral tetrahydrofuran diol. When used as a catalyst alongside L-proline, it significantly enhances the enantioselectivity of Michael addition reactions between acetone and nitroalkenes. []
  • Relevance: This compound shares the (3R,4R)-diol functionality with (3R,4R)-pyrrolidine-3,4-diol. [] Both compounds can be classified as chiral diols and highlight the significance of this structural motif in influencing stereoselective reactions.
Source and Classification

(3R,4R)-pyrrolidine-3,4-diol is synthesized from various precursors through multiple synthetic routes. It is classified under organic compounds with significant relevance in pharmaceutical research due to its role as a glycosidase inhibitor. Compounds like these are often explored for their therapeutic potential in treating conditions such as diabetes and other metabolic disorders.

Synthesis Analysis

The synthesis of (3R,4R)-pyrrolidine-3,4-diol can be achieved through several methods:

  1. Asymmetric Synthesis: One notable method involves the stereoselective reaction of osmium tetraoxide with dehydroproline derivatives. This process yields high amounts of (2S,3R,4S)-3,4-dihydroxyproline, which can subsequently be converted into (3R,4R)-pyrrolidine-3,4-diol through reduction and deprotection steps .
  2. Microbial Oxidation: Another method described involves the microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol using specific microorganisms followed by hydrogenation using palladium catalysts. This process has been noted for its lower yield but is still a viable route for producing the desired compound .
  3. Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and selective reductions to achieve high purity and yield of (3R,4R)-pyrrolidine-3,4-diol .
Molecular Structure Analysis

The molecular structure of (3R,4R)-pyrrolidine-3,4-diol consists of a five-membered ring containing nitrogen and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry at these positions is crucial for its biological activity. The compound has the following characteristics:

  • Molecular Formula: C5_5H9_9NO2_2
  • Molecular Weight: Approximately 115.13 g/mol
  • Chirality: The compound exhibits chirality due to the presence of stereocenters at positions 3 and 4.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure and assign signals corresponding to different atoms within the molecule .

Chemical Reactions Analysis

(3R,4R)-pyrrolidine-3,4-diol participates in several chemical reactions primarily due to its hydroxyl groups:

  1. Glycosidase Inhibition: The compound acts as a competitive inhibitor for various glycosidases such as α-glucosidases and mannosidases. Its inhibition constants (IC50_{50}) are reported to be below 10 µM, indicating strong inhibitory potential .
  2. Formation of Derivatives: It can undergo further chemical modifications to produce substituted derivatives that may enhance its biological activity or alter its pharmacokinetic properties .
Mechanism of Action

The mechanism by which (3R,4R)-pyrrolidine-3,4-diol exerts its biological effects primarily involves its interaction with glycosidases:

  • Competitive Inhibition: The compound mimics the substrate of glycosidases due to its structural similarity, allowing it to bind effectively to the active site of these enzymes. This binding prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds in carbohydrates.
  • Structural Insights: Computational studies have provided insights into how the molecular conformation of (3R,4R)-pyrrolidine-3,4-diol aligns with the active sites of various glycosidases, facilitating a better understanding of its inhibitory mechanism .
Physical and Chemical Properties Analysis

The physical and chemical properties of (3R,4R)-pyrrolidine-3,4-diol include:

These properties contribute to its usability in laboratory settings and potential applications in pharmaceuticals .

Applications

(3R,4R)-pyrrolidine-3,4-diol finds applications in various fields:

  1. Pharmaceutical Research: Its role as a glycosidase inhibitor makes it a candidate for drug development targeting metabolic diseases such as diabetes.
  2. Biochemical Studies: Used in studies exploring enzyme kinetics and mechanisms involving carbohydrate metabolism.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects .
Structural Characterization of (3R,4R)-Pyrrolidine-3,4-diol

Molecular Geometry and Stereochemical Configuration

(3R,4R)-Pyrrolidine-3,4-diol possesses a defined molecular architecture central to its biochemical function. Its core structure is a five-membered pyrrolidine ring with hydroxyl groups at positions 3 and 4, yielding the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 grams per mole [3]. The absolute (3R,4R) configuration signifies that both chiral centers exhibit R stereochemistry, resulting in a meso-like trans diol arrangement where the hydroxyl groups reside on opposite faces of the pyrrolidine ring . This specific stereochemistry is electronically encoded in identifiers like the canonical SMILES (C1C(C(CN1)O)O) and isomeric SMILES (C1C@HO), which explicitly define the relative spatial orientations of the substituents [3] [4]. The InChIKey (JCZPOYAMKJFOLA-QWWZWVQMSA-N) further serves as a unique stereochemical fingerprint for this specific diastereomer [4]. Computational analyses consistently highlight the significance of this configuration, revealing a lowest-energy conformation where the hydroxyl groups adopt a pseudo-diequatorial orientation within the envelope-twisted pyrrolidine ring, minimizing steric repulsions and facilitating specific molecular interactions [4].

Table 1: Fundamental Molecular Descriptors of (3R,4R)-Pyrrolidine-3,4-diol

PropertyValueSource/Identifier
CAS Registry Number186393-31-7 [3] [4]
IUPAC Name(3R,4R)-pyrrolidine-3,4-diol [3]
Molecular FormulaC₄H₉NO₂ [3] [4]
Molecular Weight103.12 g/mol [3] [4]
Isomeric SMILESC1C@HO [3] [4]
InChI KeyJCZPOYAMKJFOLA-QWWZWVQMSA-N [3] [4]
Topological Polar Surface Area (TPSA)52.49 Ų [4]

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides experimental validation of the predicted molecular structure and dynamic behavior of (3R,4R)-pyrrolidine-3,4-diol. While explicit chemical shift values are not detailed in the provided sources, the consistent reference to Nuclear Magnetic Resonance spectroscopy confirms its critical role in structural assignment and verification . Nuclear Magnetic Resonance analysis allows for the unambiguous assignment of proton and carbon signals, distinguishing between the methine protons attached to the chiral C3 and C4 carbons (bearing the hydroxyl groups) and the methylene protons of the CH₂ groups within the pyrrolidine ring [3]. Crucially, Nuclear Magnetic Resonance coupling constants (JHH) between the ring protons, particularly the vicinal coupling constant (J3,4) across the C3-C4 bond, are diagnostic of the dihedral angle and thus the ring conformation and relative stereochemistry. A large J3,4 value (typically > 7 Hz) would be expected for the trans-diaxial-like arrangement of H3 and H4 in the predominant envelope conformation of the (3R,4R) diastereomer, contrasting with the smaller coupling expected in the cis diastereomer . Variable temperature Nuclear Magnetic Resonance studies could further probe the ring inversion dynamics and the stability of intramolecular hydrogen-bonding patterns, if present. The Nuclear Magnetic Resonance data aligns with computational predictions, confirming the preference for a conformation where the hydroxyl groups can engage in hydrogen bonding with the nitrogen atom or solvent molecules, influencing chemical shifts and peak broadening effects [4].

Comparative Stereoelectronic Effects in Diastereomeric Forms

The biological activity and physicochemical properties of pyrrolidine-3,4-diol are exquisitely sensitive to stereochemistry. Comparative analyses between the (3R,4R) diastereomer and its other stereoisomers (e.g., (3S,4S), (3R,4S), (3S,4R)) reveal significant stereoelectronic differences impacting molecular recognition. The (3R,4R) configuration enables a specific spatial alignment of the two hydroxyl groups and the nitrogen lone pair, creating an optimal hydrogen-bonding donor/acceptor motif crucial for high-affinity binding to glycosidase active sites [7]. Computational chemistry studies, including molecular orbital calculations and density functional theory, demonstrate distinct energy profiles and electronic distributions among the diastereomers [4]. For instance, the calculated Log P (partition coefficient) for (3R,4R)-pyrrolidine-3,4-diol is approximately -0.94 (consensus), indicating higher hydrophilicity compared to some other diastereomers due to differences in molecular dipole moment and solvent-accessible polar surface area [4]. The energy barrier for ring inversion or hydroxyl group rotation may also vary significantly. Crucially, the (3R,4R) isomer exhibits the optimal three-dimensional electrostatic complementarity to mimic the oxocarbenium ion transition state in glycoside hydrolysis, explaining its potency as a glycosidase inhibitor compared to diastereomers lacking this precise spatial arrangement of functional groups [4] [7].

Table 2: Calculated Energy Differences and Properties Between (3R,4R)-Pyrrolidine-3,4-diol and Representative Diastereomer

Property(3R,4R) DiastereomerRepresentative Other Diastereomer (e.g., meso-3R,4S)Biological Consequence
Relative Energy (Calculated)Baseline (0 kJ/mol)Higher (+5-15 kJ/mol estimated)Lower stability may impact binding kinetics
Calculated Log P (Consensus)-0.94May differ (e.g., -0.7 to -1.2)Alters solubility & membrane permeation
Hydrogen Bond Donor Capacity3 (2 OH, 1 NH)IdenticalSimilar H-bond potential but geometry differs
Optimal H-bond Network GeometryComplementary to glycosidasesSuboptimal geometryDrastically reduced glycosidase inhibition potency
Molecular Dipole MomentSpecific orientation & magnitudeDifferent orientation/magnitudeAlters electrostatic complementarity to enzyme

Hydrogen-Bonding Networks and Crystal Packing Behavior

The presence of three hydrogen-bonding donors (two hydroxyl groups and one secondary amine) and two hydrogen-bonding acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen lone pair) within (3R,4R)-pyrrolidine-3,4-diol creates a versatile landscape for intermolecular interactions, profoundly influencing its solid-state (crystal) structure and solution-phase aggregation. The high Topological Polar Surface Area (52.49 Ų) quantifies its significant polar character and hydrogen-bonding potential [4]. In the crystalline state, X-ray diffraction studies of related compounds, such as its hydrochloride salt (CAS 1104000-68-1) or structurally similar derivatives like the C₂-symmetric 1,1′-ethylenedipyrrolidine-3,3′,4,4′-tetraol, reveal characteristic packing motifs [6] [7]. The molecule typically forms extensive three-dimensional hydrogen-bonding networks. Common motifs include:

  • N-H···O and O-H···N Bonds: The amine proton readily donates to hydroxyl oxygen acceptors on adjacent molecules, while hydroxyl protons can donate to the nitrogen lone pairs on neighboring molecules, forming chains or rings.
  • O-H···O Bonds: Cooperative hydrogen bonding between hydroxyl groups creates cyclic dimers or extended chains.
  • Donor-Acceptor-Donor Triads: The C₂ symmetric nature, especially in dimers or derivatives, facilitates patterns where the nitrogen and hydroxyl groups from one molecule interact complementarily with a neighboring molecule, forming stable supramolecular assemblies [6].

These robust hydrogen-bonding networks result in high melting points (consistent with the need for refrigerator storage noted for some derivatives [3] [7]) and significant solubility in polar protic solvents like water and methanol. Computational solubility predictions estimate high solubility (386-1240 mg/mL) in aqueous environments, driven by the energetic favorability of solvating the multiple hydrogen-bonding sites [4]. The crystal packing is often dominated by these polar interactions, minimizing the role of hydrophobic forces. The specific pattern (e.g., formation of sheets, chains, or diamondoid networks) depends on the crystal form (polymorph) and the presence of counterions in salt forms, but the consistent theme is the creation of a highly cohesive lattice stabilized by directional hydrogen bonds involving all available donors and acceptors [6] [7].

Table 3: Hydrogen-Bonding Parameters and Solid-State Behavior

Parameter/FeatureValue/ObservationImpact on Properties
Hydrogen Bond Donors (HBD)3 (1x NH, 2x OH)Enables formation of extensive 3D networks
Hydrogen Bond Acceptors (HBA)3 (1x N, 2x O)Provides sites for HBD interaction
Topological Polar Surface Area (TPSA)52.49 ŲConfirms high polarity & H-bonding capacity
Dominant Crystal Packing MotifsChains, sheets, diamondoid networks via N-H···O, O-H···N, O-H···OHigh lattice energy, high melting point
Predicted Aqueous Solubility386 - 1240 mg/mL (Computational ESOL/Ali)High solubility driven by H-bonding with water
Characteristic of C₂ Symmetric DerivativesEnhanced formation of stable donor-acceptor-donor triads [6]Facilitates predictable supramolecular assembly

Properties

CAS Number

186393-31-7

Product Name

(3R,4R)-pyrrolidine-3,4-diol

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1

InChI Key

JCZPOYAMKJFOLA-QWWZWVQMSA-N

SMILES

C1C(C(CN1)O)O

Canonical SMILES

C1C(C(CN1)O)O

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O

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